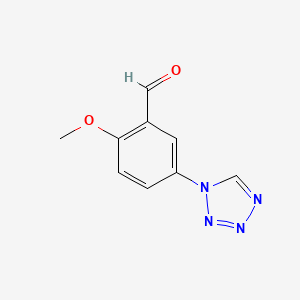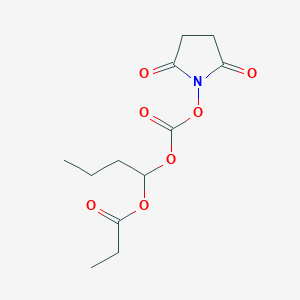
1-((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)butyl propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)butyl propionate is a chemical compound that features a propanoate ester linked to a butyl chain, which is further connected to a 2,5-dioxopyrrolidin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)butyl propionate typically involves the esterification of butyl propanoate with 2,5-dioxopyrrolidin-1-yl carbonate. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often include a solvent like dichloromethane and are performed at room temperature to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)butyl propionate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2,5-dioxopyrrolidin-1-yl group is replaced by other nucleophiles.
Oxidation: The butyl chain can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide in aqueous solution.
Substitution: Common nucleophiles include amines and thiols, with reactions often carried out in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under controlled conditions to achieve selective oxidation.
Major Products
Hydrolysis: Produces butanol and propanoic acid.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Oxidation: Results in the formation of hydroxylated or carbonylated butyl propanoate derivatives.
Scientific Research Applications
1-((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)butyl propionate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)butyl propionate involves its ability to form covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the presence of the 2,5-dioxopyrrolidin-1-yl group, which acts as a leaving group in substitution reactions. The compound can modify proteins by reacting with lysine residues, thereby altering their structure and function. This property is exploited in various biochemical assays and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxopyrrolidin-1-yl acrylate: Another compound featuring the 2,5-dioxopyrrolidin-1-yl group, used as a protein crosslinker.
tert-Butyl (S)-(1-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-2-hydroxypropyl)carbamate: Utilized in peptide synthesis and modification.
1-((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)ethyl isobutyrate: Employed in the preparation of functionalized esters.
Uniqueness
1-((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)butyl propionate is unique due to its specific ester linkage and the presence of a butyl chain, which imparts distinct physicochemical properties. This compound’s ability to undergo various chemical reactions and form stable conjugates makes it valuable in diverse research and industrial applications.
Properties
CAS No. |
918448-50-7 |
|---|---|
Molecular Formula |
C12H17NO7 |
Molecular Weight |
287.27 g/mol |
IUPAC Name |
1-(2,5-dioxopyrrolidin-1-yl)oxycarbonyloxybutyl propanoate |
InChI |
InChI=1S/C12H17NO7/c1-3-5-11(18-10(16)4-2)19-12(17)20-13-8(14)6-7-9(13)15/h11H,3-7H2,1-2H3 |
InChI Key |
OVXMCLDHYXXXRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(OC(=O)CC)OC(=O)ON1C(=O)CCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3'-(imidazo[1,2-a]pyrazin-3-yl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B8716843.png)
![Spiro[3,1-benzoxazine-4,1'-cyclobutan]-2(1H)-one](/img/structure/B8716851.png)
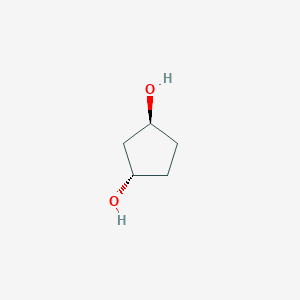
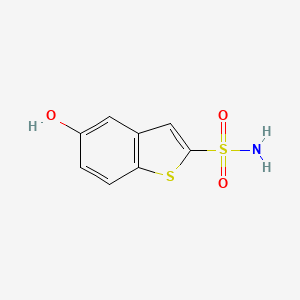
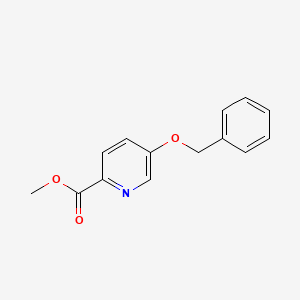
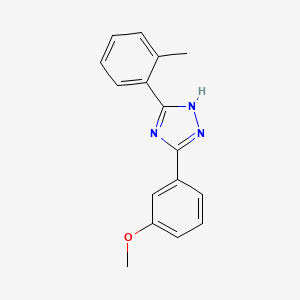
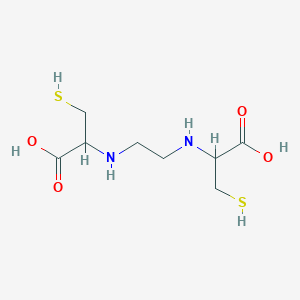
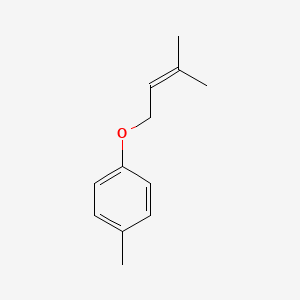
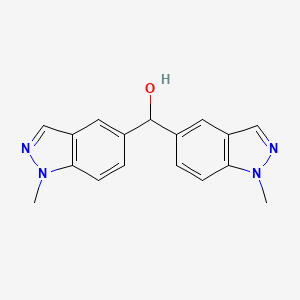
![N-[4-[2-Benzoylamino-4-(4-methoxyphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide](/img/structure/B8716914.png)


